molecular formula C10H11ClFNO B15275811 4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol

4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol

Cat. No.: B15275811
M. Wt: 215.65 g/mol
InChI Key: LXSVAWZQVGYMKV-UHFFFAOYSA-N
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Description

4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol is an organic compound that features a phenol group substituted with amino, cyclopropylmethyl, chloro, and fluoro groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can result in the replacement of chloro or fluoro groups with other functional groups.

Scientific Research Applications

4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[Amino(cyclopropyl)methyl]-2-chloroaniline: Similar structure but lacks the fluorophenol group.

    4-[Amino(cyclopropyl)methyl]-2-fluorophenol: Similar structure but lacks the chloro group.

Uniqueness

4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol is unique due to the presence of both chloro and fluoro substituents on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups imparts distinct properties that are not observed in similar compounds.

Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

4-[amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol

InChI

InChI=1S/C10H11ClFNO/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,9,14H,1-2,13H2

InChI Key

LXSVAWZQVGYMKV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=C(C(=C2)Cl)O)F)N

Origin of Product

United States

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